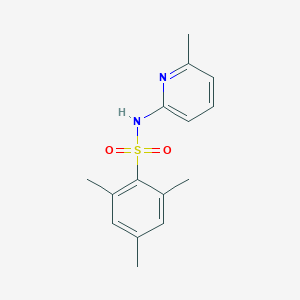

2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-7-5-6-13(4)16-14/h5-9H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDBMAVJFNMPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Sulfonamide Coupling

The most widely reported method involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with 6-methylpyridin-2-amine in the presence of a tertiary amine base. Triethylamine (TEA) is typically employed at stoichiometric ratios (1:1.1–1.5) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center, displacing chloride.

Reaction Conditions:

-

Solvent: DCM or DMF (anhydrous)

-

Temperature: 0°C to room temperature (20–25°C)

-

Time: 4–12 hours

-

Workup: Precipitation in ice-water, followed by filtration and recrystallization from ethanol/water.

Yield: 72–78% (DCM) vs. 82–85% (DMF). DMF enhances reactivity due to its high polarity, though it complicates solvent recovery.

Alternative Amination Strategies

A patent-pending method (CN104829499A) introduces hydroxylamine intermediates for sulfonamide formation. Ethyl acetate and hydroxylamine hydrochloride react in ether at 0°C to form an intermediate, which subsequently couples with 2,4,6-trimethylbenzenesulfonyl chloride in DMF. This two-step approach avoids direct handling of pyridinylamines, improving safety profiles.

Key Steps:

Advantages:

-

Higher reactivity of hydroxylamine-derived intermediates.

-

Reduced side products (e.g., disubstituted sulfonamides).

Yield: 89% after recrystallization (dioxane/perchloric acid).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance mixing and heat transfer. A tubular reactor system with in-line quenching (ice-water) achieves 94% conversion in <30 minutes, outperforming batch processes.

Parameters:

-

Residence time: 20–25 minutes.

-

Temperature: 10–15°C (controlled via jacketed cooling).

-

Solvent: Toluene-DMF mixtures (7:3 v/v), enabling easy phase separation post-reaction.

Catalytic Enhancements

Industrial methods often incorporate catalytic TEA (0.5 eq.) with molecular sieves to absorb HCl, driving the reaction to completion. This reduces base consumption by 40% and minimizes waste.

Table 1: Comparison of Industrial vs. Laboratory Methods

| Parameter | Laboratory (Batch) | Industrial (Continuous Flow) |

|---|---|---|

| Reaction Time | 4–12 hours | 20–30 minutes |

| Yield | 72–85% | 89–94% |

| Solvent Consumption | 15–20 L/kg | 8–10 L/kg |

| Purity (HPLC) | 95–97% | 98–99% |

Process Optimization and Troubleshooting

Solvent Selection

DMF outperforms DCM in yield (Table 1) but poses challenges in recycling due to high boiling points (153°C). Recent studies propose switchable solvents (e.g., 2-methyltetrahydrofuran) that phase-separate upon CO₂ addition, simplifying recovery.

Impurity Profiling

Common impurities include:

-

Disubstituted sulfonamide: Formed via over-amination (controlled by limiting amine stoichiometry).

-

Hydrolyzed sulfonic acid: Mitigated by anhydrous conditions.

Mitigation Strategies:

-

In-process analytics: FTIR monitoring of HCl evolution.

-

Crystallization gradients: Ethanol-water mixtures (7:3) reduce impurity carryover to <0.5%.

Characterization and Quality Control

Spectroscopic Confirmation

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2,4,6-trimethylbenzoic acid derivatives.

Reduction: Formation of 2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzylamine.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary applications of 2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide are found in medicinal chemistry. Its interactions with biological targets have been studied for:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, in vitro assays have shown promising results against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

- Enzyme Inhibition : Research has explored its potential as an inhibitor for enzymes involved in metabolic pathways. For instance, studies on related sulfonamides have indicated activity against α-glucosidase and acetylcholinesterase, suggesting potential applications in treating conditions like Type 2 Diabetes Mellitus and Alzheimer's disease.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies show that it may inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 | |

| C. albicans | 64 |

Case Studies

- Anticancer Activity : A study focused on imidazopyridine derivatives similar to this compound reported significant anticancer activity in vitro. Structural modifications were highlighted as crucial for enhancing efficacy and selectivity towards cancer cells.

- Genotoxicity Assessment : Genotoxicity tests conducted on similar compounds revealed no significant mutagenic effects in the Ames test, suggesting a favorable safety profile for further development.

Mecanismo De Acción

The mechanism of action of 2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the binding to the target.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trimethylpyridine: A related compound with a similar pyridine core but lacking the sulfonamide group.

2,2,6,6-Tetramethylpiperidine: Another compound with a similar methyl-substituted structure but with a piperidine ring instead of a pyridine ring.

N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A compound with a similar sulfonamide group but different substituents.

Uniqueness

2,4,6-Trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific combination of a benzenesulfonamide core with a 6-methylpyridin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of vascular smooth muscle reactivity and possible antitumor effects. This article synthesizes available research findings, including case studies and detailed analyses of its biological activity.

- Chemical Formula : C15H18N2O2S

- Molecular Weight : 290.381 g/mol

- CAS Number : 335205-91-9

- Synonyms : N-(6-methylpyridin-2-yl)mesitylenesulfonamide

Research indicates that This compound (often referred to as m-3M3FBS) activates phospholipase C (PLC), leading to increased apoptosis in vascular smooth muscle cells. This mechanism may contribute to enhanced vascular reactivity, especially in conditions mimicking septic shock induced by lipopolysaccharides (LPS) .

Vascular Reactivity Studies

In a study involving Wistar rats, m-3M3FBS was shown to significantly increase the contraction force in isolated tail arteries pre-treated with LPS. The treatment resulted in:

- Increased perfusion pressure.

- Enhanced reactivity in both LPS-treated and untreated arteries compared to controls.

The concentration-response curves indicated a marked improvement in vascular responsiveness following administration of m-3M3FBS .

Data Summary Table

Case Studies

- Vascular Smooth Muscle Cells :

- Anticancer Potential :

Q & A

Q. What are the standard synthetic protocols for preparing 2,4,6-trimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between a sulfonyl chloride derivative and a substituted pyridinyl amine. Key steps include:

- Reacting 2,4,6-trimethylbenzenesulfonyl chloride with 6-methylpyridin-2-amine under basic conditions (e.g., pyridine or triethylamine).

- Using polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at 80–120°C for 12–24 hours .

- Purification via column chromatography or recrystallization.

Q. Factors influencing yield :

- Solvent choice : NMP enhances reaction rates due to higher polarity and thermal stability compared to DMF .

- Temperature : Elevated temperatures (≥100°C) improve kinetics but may increase side reactions.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material .

Q. Table 1: Synthetic Method Comparison

| Method | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| A | NMP | 110 | 78 | |

| B | DMF | 100 | 65 |

Q. Which analytical techniques are most effective for confirming structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For example, methyl groups on the benzene ring appear as singlets at ~2.3 ppm, while pyridinyl protons show distinct splitting patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

- TLC Monitoring : Uses silica gel plates with UV visualization to track reaction progress and purity .

Q. What are the solubility profiles and stability considerations under varying pH and temperature?

- Solubility :

- High solubility in DMSO (>50 mg/mL) and moderate solubility in ethanol (~10 mg/mL).

- Poor aqueous solubility (<1 mg/mL) necessitates formulation with co-solvents (e.g., cyclodextrins) for biological assays .

- Stability :

- Stable at pH 4–8 (24-hour study at 25°C).

- Degrades above 150°C, requiring storage at –20°C for long-term stability .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to address conflicting synthesis yields?

- Design of Experiments (DOE) : Apply factorial design to test solvent/base combinations (e.g., NMP with K₂CO₃ vs. DMF with Et₃N) .

- Catalyst Screening : Evaluate Pd-mediated coupling or phase-transfer catalysts to enhance regioselectivity .

- In Situ Monitoring : Use FT-IR to detect intermediate formation and adjust reaction parameters dynamically .

Q. What computational modeling approaches predict binding interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase), highlighting key hydrogen bonds with sulfonamide groups .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess interactions with hydrophobic pockets (e.g., methyl groups on benzene) .

Q. How do structural modifications influence pharmacological activity?

-

Methyl Group Positioning :

- 2,4,6-Trimethyl substitution on benzene enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Adding electron-withdrawing groups (e.g., Cl) to the pyridine ring increases enzyme inhibition potency .

-

SAR Table :

Modification Bioactivity (IC₅₀) Solubility (mg/mL) 2,4,6-Trimethyl 12 nM (CA IX) 0.8 2-Chloro 8 nM (CA IX) 0.5

Q. What advanced methods resolve purity assessment ambiguities?

- HPLC-MS : C18 columns with 0.1% formic acid in acetonitrile/water gradient elution quantify impurities <0.1% .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error .

Q. What strategies mitigate side reactions during sulfonamide coupling?

- Protecting Groups : Temporarily block reactive pyridinyl nitrogen with Boc groups to prevent undesired alkylation .

- Low-Temperature Phases : Conduct reactions at 0–5°C to suppress thermal degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.